Solabegron is a synthetic compound classified as a β3-adrenergic receptor agonist. It acts by selectively binding to and activating β3-adrenergic receptors found on the surface of various cell types. Its primary application in scientific research is to investigate the physiological role of β3-adrenergic receptors and explore its therapeutic potential, particularly in the context of overactive bladder (OAB) [, , ].
A novel methodology for synthesizing highly enantioenriched N-(2-ethylamino)-β-amino alcohols, key precursors to Solabegron, has been developed []. This method utilizes O-(α-bromoacyl) cyanohydrins, synthesized using a combination of Lewis acid and biocatalyst mediated minor enantiomer methodology. Subsequent nucleophilic substitution with amines and reduction yields the target compounds. This methodology enabled a highly enantioselective total synthesis of Solabegron [].
Solabegron exerts its therapeutic effects by selectively binding to and activating β3-adrenergic receptors (β3-ARs) located primarily in the bladder detrusor muscle [, , ]. This activation leads to relaxation of the detrusor muscle and an increase in bladder capacity, thereby reducing the urge to urinate and ameliorating OAB symptoms [, , , ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5